3-Phenyl-2-thiophenecarboxaldehyde
Overview
Description
3-Phenyl-2-thiophenecarboxaldehyde is a compound that can be inferred to have a thiophene ring and a phenyl group attached to it. While the provided papers do not directly discuss 3-Phenyl-2-thiophenecarboxaldehyde, they do provide insights into the chemistry of related thiophene derivatives and their potential applications, which can be extrapolated to understand the properties and reactivity of 3-Phenyl-2-thiophenecarboxaldehyde.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions, as seen in the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is prepared using the Gewald synthesis technique followed by treatment with pyrazole-4-carboxaldehyde derivatives . Similarly, 3-Phenyl-2-thiophenecarboxaldehyde could be synthesized through related methods, potentially involving a Vilsmeier-Haack reaction or other suitable condensation reactions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . The crystal structure of related compounds, such as bis-(thiophene-2-carboxaldehyde-4-phenyl-thiosemicarbazonato)-palladium(II), reveals planar coordination involving sulfur and nitrogen atoms with the metal center . This suggests that 3-Phenyl-2-thiophenecarboxaldehyde may also exhibit planarity in its thiophene ring and could form complexes with metals.
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions, including the formation of Schiff bases , perarylation accompanied by C-H bond cleavage and decarboxylation , and the formation of metal carbonyl complexes . These reactions indicate that 3-Phenyl-2-thiophenecarboxaldehyde could also undergo similar transformations, leading to a wide range of potential products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by substituents on the thiophene ring, as seen in the synthesis and crystal structures of chalcones derived from thiophene-3-carbaldehyde . The presence of different substituents affects the planarity and packing of the molecules in the crystal lattice. For 3-Phenyl-2-thiophenecarboxaldehyde, substituents on the phenyl or thiophene rings would likely influence its physical properties, such as melting point, solubility, and crystal packing, as well as its chemical reactivity.
Scientific Research Applications
Radiopharmaceutical Design
Thiophenes, including 3-phenyl-2-thiophenecarboxaldehyde, have been explored for applications in radiopharmaceutical chemistry. Thiophene rings have been used to substitute benzene rings, like in the synthesis of thienyl-GBR 13119, an analog of a dopamine uptake inhibitor. This substitution showed successful in vivo results in mice, with similar brain distribution to phenyl compounds. The potential advantages of thiophenes in radiopharmaceutical chemistry, such as lower log P and altered metabolism, are also discussed (Kilbourn, 1989).
Synthesis of Organic Compounds
3-Phenyl-2-thiophenecarboxaldehyde has been used as a precursor for synthesizing various organic compounds. For instance, it was converted into hydroxy pyrazolines with different thiosemicarbazides, characterized by IR, 1H NMR, and 13C NMR spectra. This demonstrates its utility in producing diverse organic structures (Parveen, Iqbal, & Azam, 2008).
Inorganic Chemistry and Catalysis
The compound also finds application in inorganic chemistry and catalysis. For example, it has been involved in the synthesis of new oxido-vanadium complexes that act as catalysts in the oxidation of organic thioethers and bromination of phenol. These complexes have also been tested for cytotoxic properties against cancer cell lines (Das, Pattanayak, Santra, & Chattopadhyay, 2018).
Optoelectronics
In the field of optoelectronics, thiophene-containing compounds like 3-phenyl-2-thiophenecarboxaldehyde have been utilized to tune optical properties and enhance solid-state emission of poly(thiophene)s. This application is particularly relevant for developing new materials for photonic and optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Analytical Chemistry
In analytical chemistry, its derivatives have been investigated for their conformational stabilities and rotational barriers, offering insights into the energetics and properties of such molecules. These studies are crucial for understanding the behavior of thiophene-based compounds in various chemical environments (Itoh, Tanaka, Nishikiori, & Fujii, 2011).
Safety And Hazards
For a similar compound, 2-Thiophenecarboxaldehyde, it is classified as a combustible liquid and harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and no smoking is allowed. After handling, skin should be washed thoroughly. It should not be eaten, drunk, or smoked when using this product. Protective gloves, eye protection, and face protection should be worn .
Future Directions
3-Phenyl-2-thiophenecarboxaldehyde is a versatile precursor to many drugs . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the future directions of 3-Phenyl-2-thiophenecarboxaldehyde could be in the development of new drugs and therapies.
properties
IUPAC Name |
3-phenylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHSFOAXGMMUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355987 | |
Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-thiophenecarboxaldehyde | |
CAS RN |
26170-85-4 | |
Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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